molecular formula C21H15FN2O2 B304906 (4E)-4-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-4-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B304906
M. Wt: 346.4 g/mol
InChI Key: LSGQVNFWKVJAEX-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a furan ring, and a pyrazolone core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of (4E)-4-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with 4-fluorobenzaldehyde and furfural. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the fluorophenyl and furan rings. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Coupling Reactions: It can participate in coupling reactions with diazonium salts to form azo compounds.

Scientific Research Applications

(4E)-4-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4E)-4-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar compounds to (4E)-4-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE include other pyrazolone derivatives and fluorophenyl-containing compounds. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. For example:

Properties

Molecular Formula

C21H15FN2O2

Molecular Weight

346.4 g/mol

IUPAC Name

(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H15FN2O2/c1-14-19(21(25)24(23-14)17-5-3-2-4-6-17)13-18-11-12-20(26-18)15-7-9-16(22)10-8-15/h2-13H,1H3/b19-13+

InChI Key

LSGQVNFWKVJAEX-CPNJWEJPSA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)F)C4=CC=CC=C4

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC=C(C=C3)F)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.